molecular formula C17H13N5O2S4 B2587664 N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477214-86-1

N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2587664
CAS No.: 477214-86-1
M. Wt: 447.56
InChI Key: ODZHWDMQJJOZFK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic hybrid compound featuring a benzothiazole core linked to a 1,3,4-thiadiazole ring via a thioacetamide bridge. The 1,3,4-thiadiazole moiety is further substituted at the 5-position with a thiophene-2-yl acetamido group. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including anticancer and antimicrobial activities. Its synthesis typically involves coupling benzothiazole-2-amine derivatives with functionalized 1,3,4-thiadiazole intermediates under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S4/c23-13(8-10-4-3-7-25-10)19-16-21-22-17(28-16)26-9-14(24)20-15-18-11-5-1-2-6-12(11)27-15/h1-7H,8-9H2,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZHWDMQJJOZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex heterocyclic compound that incorporates both benzothiazole and thiadiazole moieties. These structural components are known for their diverse biological activities, making this compound a potential candidate for various pharmacological applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Benzothiazole Ring : A fused benzene and thiazole ring that contributes to the compound's biological activity.
  • Thiadiazole Moiety : Known for its antimicrobial and anticancer properties.
  • Thiophene Group : Enhances the compound's interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Thiadiazole derivatives, including those with thiophene and benzothiazole components, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. For instance:

  • A related thiadiazole derivative demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Research has indicated that thiadiazole derivatives possess promising anticancer properties. For example:

  • A derivative with a similar structure exhibited an IC50 value of 4.37 μM against HepG-2 liver cancer cells and 8.03 μM against A549 lung cancer cells . This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as interference with DNA synthesis or apoptosis induction.

3. Antioxidant Properties

Compounds containing the thiadiazole scaffold have been reported to exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases . The presence of aromatic rings in these compounds enhances their electron-donating ability, contributing to their antioxidant potential.

The biological mechanisms underlying the activities of this compound are complex and involve multiple pathways:

  • DNA Interference : Compounds with thiadiazole rings can inhibit DNA replication by targeting specific enzymes involved in nucleic acid synthesis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as carbonic anhydrase or phosphodiesterase, which are implicated in tumorigenesis .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Study : A series of thiadiazole derivatives were synthesized and evaluated for antibacterial activity against Candida albicans, showing promising results with some compounds exhibiting significant inhibition .
  • Anticancer Research : A study focusing on 1,3,4-thiadiazole derivatives found that modifications to the thiadiazole ring enhanced anticancer efficacy against various cancer cell lines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzothiazole moiety linked to a thiophenyl acetamido-thiadiazole unit. Its synthesis typically involves multi-step reactions that may include amidation and cyclization processes. Various methodologies have been reported for synthesizing related thiadiazole derivatives, which often serve as precursors for this compound.

Biological Activities

1. Anticancer Properties
Research has demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer activities. For instance, studies on similar compounds have shown efficacy against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics . The presence of the thiadiazole ring enhances their bioactivity against resistant strains.

3. Anticonvulsant Effects
Compounds containing the thiadiazole structure have shown potential anticonvulsant activity. Studies indicate that these derivatives can modulate neurotransmitter systems, providing a basis for their use in treating epilepsy and other neurological disorders .

Material Science Applications

In addition to biological applications, the compound's unique chemical structure allows it to be explored in material science. Its ability to form stable complexes with metal ions makes it useful in developing sensors and catalysts. The incorporation of thiophenes also suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies

Case Study 1: Anticancer Activity Assessment
A study synthesized various thiadiazole derivatives and evaluated their anticancer activities using the MTT assay. The results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin . This underscores the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against several bacterial strains. Results highlighted that certain modifications increased potency against resistant strains, suggesting a pathway for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzothiazole-thiadiazole hybrids. Below is a comparative analysis based on substituents, bioactivity, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents on 1,3,4-Thiadiazole Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 5-(2-(thiophen-2-yl)acetamido) 441.52* Under investigation
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 5-(3-phenylureido) 518.56 VEGFR-2 inhibition (IC₅₀: 0.98 µM)
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide 5-(4-nitrophenylamino) 445.5 Antinociceptive (100 mg/kg dose)
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide 5-benzyl 315.41 Not reported (structural analog)
4b: C₁₉H₁₆N₆O₂S₃ 5-(3-(p-tolyl)ureido) 456.56 Antiproliferative (IC₅₀: 8.2 µM)

*Calculated molecular weight based on formula C₁₇H₁₃N₅O₂S₄.

Key Observations:

Substituent Influence on Bioactivity: The phenylureido group in compound 6d enhances VEGFR-2 inhibition, likely due to hydrogen bonding with kinase domains. Nitrophenylamino substituents ( ) correlate with antinociceptive effects, possibly via nitric oxide signaling pathways.

Molecular Weight and Pharmacokinetics: Higher molecular weight compounds (e.g., 6d at 518.56 g/mol) may face bioavailability challenges compared to the target compound (441.52 g/mol). notes that derivatives with molecular weights <500 g/mol exhibit better ADME (Absorption, Distribution, Metabolism, Excretion) profiles .

Synthetic Routes :

  • The target compound’s synthesis likely mirrors methods for analogs in and , involving nucleophilic substitution between benzothiazole-2-amine and 5-substituted-1,3,4-thiadiazole-2-thiols under basic conditions .

Table 2: Physicochemical Properties

Property Target Compound 6d 4b
Melting Point (°C) Not reported 270–272 270–272
LogP (Predicted) 3.2* 4.1 3.8
Hydrogen Bond Acceptors 8 9 7

*Estimated using preADMET (https://preadmet.bmdrc.kr/ ).

Contrasting Features :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group on the benzothiazole in 6d increases electrophilicity, enhancing kinase inhibition.
  • Antiproliferative vs. Antinociceptive: Ureido-linked derivatives ( ) show antiproliferative activity, whereas nitro-substituted analogs ( ) target pain pathways, highlighting substituent-dependent mechanistic divergence.

Research Findings and Implications

  • Molecular Docking: Analogous compounds (e.g., 6d) bind to VEGFR-2’s ATP-binding pocket via hydrogen bonds with Glu883 and Asp1046 .
  • ADME Predictions : The target compound’s lower molecular weight and moderate LogP (3.2) suggest favorable oral bioavailability compared to bulkier analogs like 6d .

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